

An In-depth Technical Guide to the Chemical Structure and Synthesis of Diapamide

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Compound of Interest

Compound Name: Diapamide

Cat. No.: B1670397

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Abstract

This technical guide provides a comprehensive overview of the chemical structure and synthesis of **Diapamide**, a sulfonamide derivative. **Diapamide**, with the systematic IUPAC name 4-chloro-N-methyl-3-(methanesulfamoyl)benzamide, is a distinct chemical entity. This document details its chemical properties, outlines a proposed synthetic pathway based on established chemical reactions, and provides structured data and visualizations to aid in research and development.

Chemical Structure and Properties

Diapamide is an organochlorine and sulfonamide compound. Its chemical identity is defined by the following identifiers:

Property	Value	Reference
IUPAC Name	4-chloro-N-methyl-3-(methanesulfamoyl)benzamide	
CAS Number	3688-85-5	[1][2]
Molecular Formula	C ₉ H ₁₁ ClN ₂ O ₃ S	
Molecular Weight	262.71 g/mol	

The chemical structure of **Diapamide** is characterized by a central benzamide core. A chlorine atom is substituted at the 4-position, and a methylsulfamoyl group is attached at the 3-position. The amide nitrogen is substituted with a methyl group.

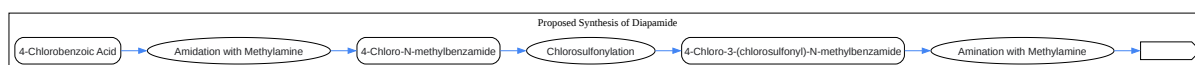
Caption: Chemical structure of **Diapamide**.

Proposed Synthesis of Diapamide

While a direct, published experimental protocol for the synthesis of **Diapamide** is not readily available, a plausible multi-step synthesis can be proposed based on established organosulfur and amide chemistry. The key starting material is 4-chlorobenzoic acid.

The proposed pathway involves two main stages:

- Synthesis of the key intermediate: 4-chloro-3-(chlorosulfonyl)-N-methylbenzamide.
- Amination of the sulfonyl chloride to yield **Diapamide**.



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Caption: Proposed synthetic workflow for **Diapamide**.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in the proposed synthesis of **Diapamide**. These are based on analogous, well-documented chemical transformations.

Step 1: Synthesis of 4-Chloro-N-methylbenzamide

This procedure is adapted from the synthesis of similar N-substituted benzamides.

- Materials:
 - 4-Chlorobenzoyl chloride

- 40% aqueous solution of methylamine
- Methylene chloride
- Methanol
- Procedure:
 - In a reaction vessel cooled in an ice bath, combine a 40% aqueous solution of methylamine and methylene chloride.
 - With continuous stirring, slowly add a solution of 4-chlorobenzoyl chloride in methylene chloride. Maintain the temperature below 10°C.
 - After the addition is complete, continue stirring the mixture for an additional 2 hours at room temperature.
 - Separate the organic layer. The aqueous layer may be extracted with additional methylene chloride.
 - Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
 - Evaporate the solvent under reduced pressure to obtain the crude product.
 - Recrystallize the crude 4-chloro-N-methylbenzamide from methanol to yield a purified white solid.^[3]

Step 2: Synthesis of 4-Chloro-3-(chlorosulfonyl)-N-methylbenzamide

This step involves the chlorosulfonylation of the activated aromatic ring.

- Materials:
 - 4-Chloro-N-methylbenzamide
 - Chlorosulfonic acid
- Procedure:

- In a round-bottom flask equipped with a reflux condenser and a gas trap, carefully add 4-chloro-N-methylbenzamide to an excess of chlorosulfonic acid at 0°C.
- Slowly heat the reaction mixture to 130°C and maintain this temperature for 5 hours.[4]
- Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
- The precipitated product, 4-chloro-3-(chlorosulfonyl)-N-methylbenzamide, is collected by filtration.
- Wash the solid with cold water and dry under vacuum.

Step 3: Synthesis of **Diapamide** (4-chloro-N-methyl-3-(methylsulfamoyl)benzamide)

The final step is the amination of the sulfonyl chloride.

- Materials:
 - 4-Chloro-3-(chlorosulfonyl)-N-methylbenzamide
 - Aqueous methylamine solution
- Procedure:
 - Suspend the crude 4-chloro-3-(chlorosulfonyl)-N-methylbenzamide in an excess of a concentrated aqueous solution of methylamine at a temperature below 30°C.
 - Stir the mixture for several hours at 30°C until the reaction is complete (monitored by TLC).
 - Acidify the reaction mixture with hydrochloric acid to a pH of 2 to precipitate the crude **Diapamide**.
 - Collect the precipitate by filtration and wash with cold water.
 - The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure **Diapamide**.

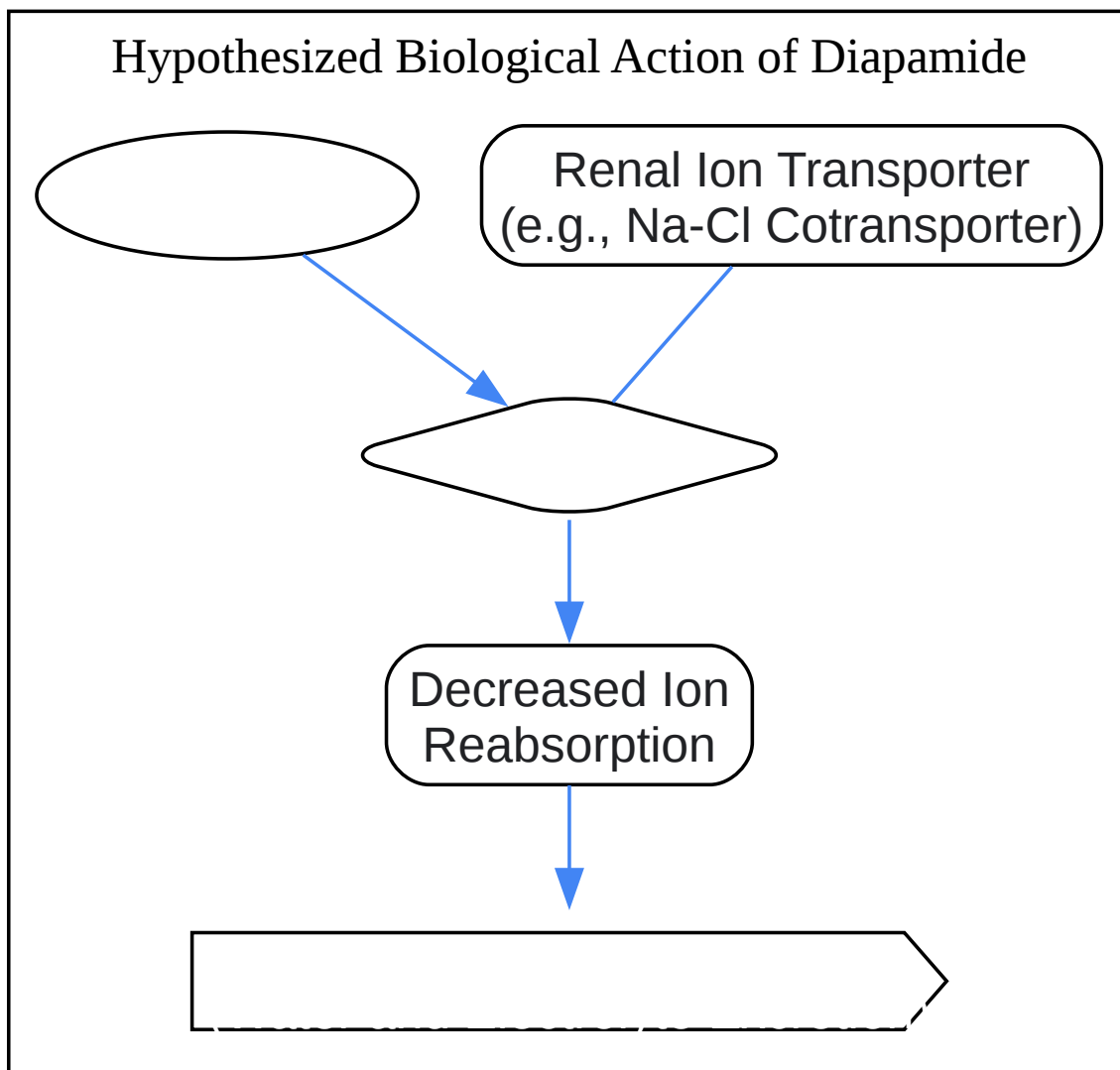
Quantitative Data Summary

The following table summarizes expected yields and key physical properties for the intermediates and the final product. The yield data is hypothetical and based on typical efficiencies for these types of reactions.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Expected Yield (%)
4-Chloro-N-methylbenzamide	C ₈ H ₈ ClNO	169.61	158-161	85-95
4-Chloro-3-(chlorosulfonyl)-N-methylbenzamide	C ₈ H ₇ Cl ₂ NO ₃ S	284.12	(Not available)	70-85
Diapamide	C ₉ H ₁₁ ClN ₂ O ₃ S	262.71	(Not available)	75-90

Signaling Pathways and Logical Relationships

While the primary focus of this guide is the chemical synthesis of **Diapamide**, it is important to note its relationship to other sulfonamide diuretics. The structural motifs of **Diapamide** suggest it may interact with ion transport pathways in a manner analogous to other diuretics.



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Caption: Hypothesized mechanism of diuretic action for **Diapamide**.

Conclusion

This technical guide has provided a detailed overview of the chemical structure of **Diapamide** and a plausible, robust synthetic route. The provided experimental protocols, quantitative data, and visualizations offer a solid foundation for researchers and drug development professionals interested in the synthesis and further investigation of this compound. The proposed synthesis is based on well-established chemical principles and utilizes readily available starting materials,

making it a practical approach for laboratory-scale production. Further research is warranted to optimize the reaction conditions and fully characterize the pharmacological profile of **Diapamide**.

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